PF-06648671
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Overview
Description
PF-06648671 is a potent γ-secretase modulator developed for the treatment of Alzheimer’s disease. This compound has shown promise in reducing the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease .
Preparation Methods
The synthesis of PF-06648671 involves the use of a 2,5-cis-tetrahydrofuran (THF) linker to impart conformational rigidity and lock the compound into a bioactive conformation . The synthetic route includes the following steps:
Formation of the THF linker: This step involves the preparation of the 2,5-cis-tetrahydrofuran linker.
Coupling reactions: The THF linker is coupled with other molecular fragments to form the final compound.
Purification: The final product is purified using standard techniques such as chromatography.
Industrial production methods for this compound would likely involve scaling up these synthetic steps while ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
PF-06648671 undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include trifluoroacetic acid, dichloromethane, and sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PF-06648671 has several scientific research applications:
Chemistry: It is used as a tool compound to study the modulation of γ-secretase activity.
Biology: this compound is used in cell-based assays to investigate its effects on amyloid-beta production.
Industry: this compound may have applications in the pharmaceutical industry for the development of Alzheimer’s disease treatments.
Mechanism of Action
PF-06648671 exerts its effects by modulating the activity of γ-secretase, an enzyme complex involved in the production of amyloid-beta peptides. By binding to an allosteric site on the γ-secretase complex, this compound reduces the production of the more pathogenic amyloid-beta 42 and amyloid-beta 40 peptides, while increasing the levels of the less pathogenic amyloid-beta 37 and amyloid-beta 38 peptides . This modulation helps to reduce the accumulation of neurotoxic amyloid-beta plaques in the brain.
Comparison with Similar Compounds
PF-06648671 is unique among γ-secretase modulators due to its specific binding to an allosteric site on the γ-secretase complex. Similar compounds include:
Semagacestat: Another γ-secretase modulator, but with a different binding profile and adverse effects in clinical trials.
Avagacestat: A γ-secretase inhibitor with a different mechanism of action and clinical profile.
BMS-708163: Another γ-secretase modulator with a different chemical structure and binding properties.
This compound stands out due to its favorable pharmacokinetic profile, brain penetration, and ability to selectively modulate γ-secretase activity without inhibiting other substrates .
Properties
IUPAC Name |
2-[(1S)-1-[(2S,5R)-5-[4-chloro-5-fluoro-2-(trifluoromethyl)phenyl]oxolan-2-yl]ethyl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClF4N4O3/c1-13-11-32(12-31-13)19-3-4-20-24(36)33(7-8-34(20)23(19)35)14(2)21-5-6-22(37-21)15-9-18(27)17(26)10-16(15)25(28,29)30/h3-4,9-12,14,21-22H,5-8H2,1-2H3/t14-,21-,22+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCDDYGYIGPEKL-JQOQJDEVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=CC=C3C(=O)N(CCN3C2=O)C(C)C4CCC(O4)C5=CC(=C(C=C5C(F)(F)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C=N1)C2=CC=C3C(=O)N(CCN3C2=O)[C@@H](C)[C@@H]4CC[C@@H](O4)C5=CC(=C(C=C5C(F)(F)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClF4N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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